![molecular formula C18H14ClNO2 B1275154 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid CAS No. 862647-93-6](/img/structure/B1275154.png)
7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid is a product used for proteomics research . It has a molecular formula of C18H14ClNO2 and a molecular weight of 311.76 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid include a molecular formula of C18H14ClNO2 and a molecular weight of 311.76 . More detailed properties like melting point, boiling point, and density were not found in the sources.Scientific Research Applications
Anticancer Activity
Quinoline derivatives have shown promising results in anticancer studies . For instance, the compound 5,7‐dibromo‐8‐hydroxyquinoline has demonstrated significant anticancer activity against HeLa, HT29, and C6 cell lines .
Antioxidant Activity
Quinoline derivatives, including 7-chloroquinoline derivatives, have shown strong antioxidant activity . For example, compounds 5 and 6 displayed the strongest antioxidant activity with IC 50 of 2.17 and 0.31 µ g/mL respectively .
Anti-inflammatory Activity
Quinoline derivatives have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of inflammatory diseases.
Antimalarial Activity
Quinoline and its derivatives have been used in the development of antimalarial drugs . They have a broad spectrum of bio-responses, including anti-plasmodial activities .
Anti-SARS-CoV-2 Activity
Quinoline derivatives have shown potential in the treatment of SARS-CoV-2 (COVID-19) . This suggests that 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid could potentially be used in the development of treatments for COVID-19.
Antituberculosis Activity
Quinoline derivatives have demonstrated antituberculosis activities . This suggests potential applications in the treatment of tuberculosis.
Antibacterial Activity
7-Chloroquinoline derivatives have shown good antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . This suggests potential applications in the development of new antibacterial drugs.
Antimicrobial Activity
Quinoline and its derivatives have shown antimicrobial activities . This suggests potential applications in the development of new antimicrobial drugs.
properties
IUPAC Name |
7-chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-14(19)9-8-13-15(18(21)22)11(2)16(20-17(10)13)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDAJYBCQKUNCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C(=C2C(=O)O)C)C3=CC=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101198033 |
Source
|
Record name | 7-Chloro-3,8-dimethyl-2-phenyl-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101198033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
862647-93-6 |
Source
|
Record name | 7-Chloro-3,8-dimethyl-2-phenyl-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862647-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-3,8-dimethyl-2-phenyl-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101198033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.